molecular formula C11H12F5NO B11718314 4-(4,4,5,5,5-Pentafluoropentoxy)aniline

4-(4,4,5,5,5-Pentafluoropentoxy)aniline

Katalognummer: B11718314
Molekulargewicht: 269.21 g/mol
InChI-Schlüssel: YZOCWTIMRYUQQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4,5,5,5-Pentafluoropentoxy)aniline is a fluorinated organic compound with the molecular formula C11H10F5NO. This compound is characterized by the presence of a pentafluoropentoxy group attached to an aniline moiety. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5,5-Pentafluoropentoxy)aniline typically involves the reaction of 4-nitroaniline with 4,4,5,5,5-pentafluoropentanolThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4,4,5,5,5-Pentafluoropentoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline moiety, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

4-(4,4,5,5,5-Pentafluoropentoxy)aniline has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 4-(4,4,5,5,5-Pentafluoropentoxy)aniline exerts its effects involves interactions with specific molecular targets. The fluorinated group enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes. This property can influence various biochemical pathways, including enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4-(4,4,5,5,5-Pentafluoropentoxy)aniline stands out due to its unique combination of aniline and pentafluoropentoxy groups. This structure imparts distinct chemical reactivity and physical properties, making it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Eigenschaften

Molekularformel

C11H12F5NO

Molekulargewicht

269.21 g/mol

IUPAC-Name

4-(4,4,5,5,5-pentafluoropentoxy)aniline

InChI

InChI=1S/C11H12F5NO/c12-10(13,11(14,15)16)6-1-7-18-9-4-2-8(17)3-5-9/h2-5H,1,6-7,17H2

InChI-Schlüssel

YZOCWTIMRYUQQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)OCCCC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.